molecular formula C16H11N5O B144401 3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one CAS No. 131073-49-9

3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one

Cat. No. B144401
M. Wt: 289.29 g/mol
InChI Key: CESAKWFJYFGAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one, commonly known as PBIT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBIT is a heterocyclic compound that consists of a benzotriazinone ring fused with a pyrazole ring. This compound has shown promising results in various fields of research, including biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of PBIT is not fully understood. However, studies have shown that PBIT can inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. PBIT has also been shown to induce cell cycle arrest at the G2/M phase, which may contribute to its anticancer properties.

Biochemical And Physiological Effects

PBIT has been shown to have various biochemical and physiological effects. Studies have shown that PBIT can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. PBIT has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition to its anticancer properties, PBIT has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.

Advantages And Limitations For Lab Experiments

One of the major advantages of PBIT is its potential as an anticancer and antimicrobial agent. PBIT has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, one of the limitations of PBIT is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on PBIT. One area of research is the development of more efficient synthesis methods for PBIT. Another area of research is the optimization of PBIT's anticancer and antimicrobial properties. Studies can also be conducted to investigate the potential of PBIT as a drug delivery system. Additionally, further studies can be conducted to investigate the potential of PBIT in other areas of research, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of PBIT involves a multistep process that includes the condensation of 3-amino-1,2,4-triazole with benzoyl chloride to form 3-benzoyl-1,2,4-triazole. This compound is then treated with hydrazine hydrate to form 3-hydrazino-1,2,4-triazole. The final step involves the reaction of 3-hydrazino-1,2,4-triazole with 1-phenyl-3-(2-pyridyl)prop-2-en-1-one in the presence of acetic acid to form PBIT.

Scientific Research Applications

PBIT has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential as an anticancer agent. Studies have shown that PBIT can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase IIα. PBIT has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition to its anticancer properties, PBIT has also been studied for its potential as an antimicrobial agent. Studies have shown that PBIT can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.

properties

CAS RN

131073-49-9

Product Name

3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one

Molecular Formula

C16H11N5O

Molecular Weight

289.29 g/mol

IUPAC Name

3-(2-phenylpyrazol-3-yl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C16H11N5O/c22-16-13-8-4-5-9-14(13)18-19-21(16)15-10-11-17-20(15)12-6-2-1-3-7-12/h1-11H

InChI Key

CESAKWFJYFGAKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=CC=N2)N3C(=O)C4=CC=CC=C4N=N3

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)N3C(=O)C4=CC=CC=C4N=N3

Other CAS RN

131073-49-9

synonyms

3-(1-Phenyl-1H-pyrazol-5-yl)-1,2,3-benzotriazin-4(3H)-one

Origin of Product

United States

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